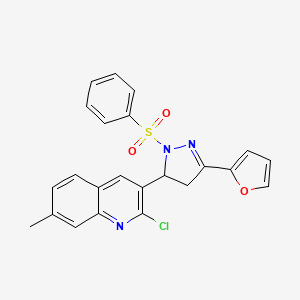
2-chloro-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-methylquinoline is a useful research compound. Its molecular formula is C23H18ClN3O3S and its molecular weight is 451.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Detection of Metal Ions
Compounds with structures similar to the specified chemical have been utilized as chemosensors, particularly for the selective detection of metal ions. For example, a pyrazolo-quinoline scaffold demonstrated reversible colorimetric and fluorescent properties for the selective detection of Zn2+ ions, showing potential for applications in live cell imaging (Kasirajan et al., 2017).
Antioxidant Properties
Derivatives of quinolinone have been synthesized and evaluated for their antioxidant properties, suggesting applications in enhancing the stability of products such as lubricating greases by reducing oxidation (Hussein et al., 2016).
Antimicrobial and Antifungal Activities
Several studies have focused on the synthesis of novel compounds with quinoline and pyrazoline components for antimicrobial and antifungal activities. These compounds have shown potential as antimicrobial agents against various bacterial and fungal strains, suggesting applications in developing new therapeutic agents (Ansari & Khan, 2017).
Antitubercular Agents
Compounds containing the furan nucleus and synthesized through the condensation with hydrazine hydrate have been evaluated as antitubercular agents. This research indicates potential applications in developing treatments for tuberculosis (Bhoot et al., 2011).
Environmental Monitoring
Quinoline appended pyrazoline derivatives have been developed as sensors for environmental monitoring, demonstrating high selectivity and sensitivity towards Ni2+ ions. Such compounds could be employed in live cell imaging to monitor nickel ions, highlighting their application in environmental science and toxicology (Subashini et al., 2017).
properties
IUPAC Name |
3-[2-(benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S/c1-15-9-10-16-13-18(23(24)25-19(16)12-15)21-14-20(22-8-5-11-30-22)26-27(21)31(28,29)17-6-3-2-4-7-17/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBIRPFOIZUUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=CO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{9-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl}(phenyl)methanone](/img/structure/B2810939.png)

![N-(3-fluorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2810942.png)
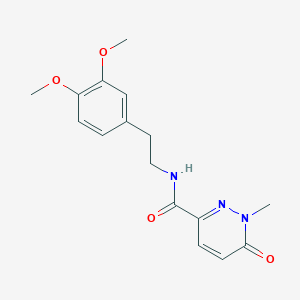

![1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2810949.png)
amino]-1-benzofuran-3-carboxylate](/img/structure/B2810950.png)
![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2810953.png)
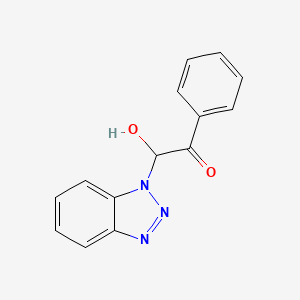
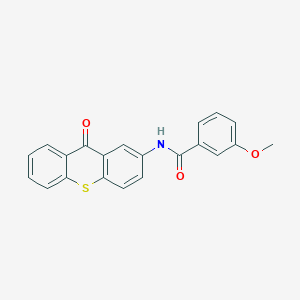
![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/no-structure.png)
![5-[(6-chloropyridin-3-yl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2810959.png)
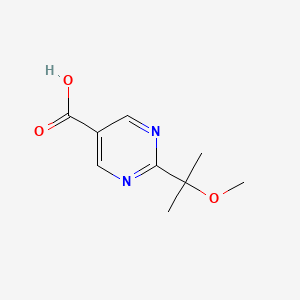
![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)